molecular formula C4H4N2O3 B15232529 Methyl 1,3,4-oxadiazole-2-carboxylate

Methyl 1,3,4-oxadiazole-2-carboxylate

Cat. No.: B15232529
M. Wt: 128.09 g/mol
InChI Key: QRLAARNUOKZRJR-UHFFFAOYSA-N
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Description

Methyl 1,3,4-oxadiazole-2-carboxylate (CAS 1934787-37-7) is a versatile chemical building block based on the privileged 1,3,4-oxadiazole scaffold, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom . This heterocyclic moiety is of significant interest in medicinal and synthetic chemistry due to its wide range of biological activities and its role as a key synthon in constructing more complex molecules. The 1,3,4-oxadiazole core is a pharmacophore of high importance, extensively investigated for developing novel therapeutic agents . Its derivatives are recognized for their anticancer potential , demonstrating antiproliferative effects through various mechanisms, such as the inhibition of critical enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase . Recent research on 1,3,4-oxadiazole-2-thioether derivatives has also shown high cytotoxicity against human lung cancer cell lines, highlighting the scaffold's relevance in oncology drug discovery . Beyond oncology, the 1,3,4-oxadiazole structure is a critical component in FDA-approved drugs and various pharmaceutical compounds, including the antiviral drug Raltegravir, underscoring its established value in drug development . This compound serves as a fundamental chemical intermediate for further synthetic exploration. The presence of the methyl ester functional group makes it a suitable precursor for the synthesis of various derivatives, such as carbohydrazides, which can be further cyclized to create other biologically active heterocyclic systems . Its high thermal stability, attributed to the resonance energy of the oxadiazole ring, makes it a robust reagent for diverse synthetic applications . Identification: • CAS Number: 1934787-37-7 • Molecular Formula: C4H4N2O3 • Molecular Weight: 128.09 g/mol • SMILES: COC(=O)C1=NN=CO1 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-8-4(7)3-6-5-2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLAARNUOKZRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with esters or acids. One common method includes the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring . Another approach involves the reaction between Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and N-methyl-2-pyrrolidone.

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds.

Mechanism of Action

The mechanism of action of Methyl 1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes.

Comparison with Similar Compounds

Table 1: Key Comparisons of 1,3,4-Oxadiazole Derivatives

Compound Name Substituent (5-position) Ester/Functional Group Synthesis Method Yield (%) Key Properties/Applications References
Methyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate 4-Methoxyphenyl Methyl ester Visible-light cyclization 90 Crystalline solid; high yield
Methyl 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate Thiophen-2-yl Methyl ester Visible-light cyclization 51 Moderate yield; heteroaromatic substituent
Ethyl 5-aryl-1,3,4-oxadiazole-2-carboxylate Aryl (e.g., phenyl) Ethyl ester Hydrazide + ethyl chloroglyoxilate N/A Intermediate for carbohydrazides
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt Methyl Potassium salt Neutralization of carboxylic acid N/A High water solubility; 19 suppliers
5-(Methylamino)-1,3,4-oxadiazole-2-carboxylic acid hydrazide Methylamino Hydrazide Hydrazine treatment of esters N/A Bioactive intermediate
Key Observations:

Substituent Effects :

  • Electron-Donating Groups : Derivatives like 5-(4-methoxyphenyl) (Table 1, Row 1) exhibit higher synthetic yields (90%) compared to 5-(thiophen-2-yl) (51%), likely due to the stabilizing resonance effects of the methoxy group .
  • Heteroaromatic Substituents : Thiophene-containing derivatives (Table 1, Row 2) may introduce steric or electronic challenges, reducing yields but offering unique conjugation properties for materials science applications .

Ester vs. Salt Functionalization :

  • Methyl/ethyl esters (Table 1, Rows 1–2) are lipophilic intermediates suitable for further derivatization (e.g., hydrolysis to carboxylic acids or conversion to amides).
  • The potassium salt (Table 1, Row 4) demonstrates enhanced aqueous solubility, making it industrially relevant for formulations requiring hydrophilicity .

Synthetic Methodologies :

  • Traditional multi-step routes (e.g., hydrazide intermediates, Table 1, Row 3) are labor-intensive compared to modern visible-light cyclization (Table 1, Rows 1–2), which offers shorter reaction times and greener conditions .

Physicochemical and Spectral Comparisons

  • NMR Data :

    • Methyl 5-(4-methoxyphenyl) derivative (Table 1, Row 1): Distinct $^{1}$H NMR signals at δ 8.05 (d, $J = 8.8$ Hz) and δ 6.99 (d, $J = 8.8$ Hz) confirm para-substituted aromatic protons, while the methoxy group resonates at δ 3.86 .
    • Ethyl ester analogs (Table 1, Row 3): Ethyl groups show characteristic $^{13}$C NMR peaks at δ 63.6 (CH$2$) and δ 14.1 (CH$3$), distinguishing them from methyl esters .
  • Solubility :

    • Methyl esters are less polar than potassium salts but more lipophilic, influencing their utility in organic synthesis vs. aqueous formulations .

Commercial and Industrial Relevance

  • Potassium Salt (Table 1, Row 4): Availability from 19 suppliers highlights its industrial demand, likely for agrochemical or pharmaceutical applications .
  • Hydrazide Derivatives (Table 1, Row 5): Used as intermediates in bioactive molecule synthesis, aligning with trends in antimicrobial and anticancer drug discovery .

Biological Activity

Methyl 1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound belongs to the oxadiazole family of compounds, which are known for their pharmacological potential. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Mechanism : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It functions by inhibiting key enzymes necessary for bacterial survival.
  • Case Studies : In one study, the compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like gentamicin .

2. Anticancer Properties

  • Mechanism : this compound has been studied for its ability to induce apoptosis in cancer cells by inhibiting proteins such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Studies :
    • A study on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to increased rates of apoptosis and alterations in gene expression related to cell cycle regulation .
    • Another research highlighted its cytotoxic effects on colon adenocarcinoma (HT-29) cells, where it reduced cell viability significantly at concentrations above 10 μM .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialE. coliInhibition of critical enzymes
AntibacterialS. aureusInhibition of critical enzymes
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis via HDAC inhibition
AnticancerHT-29 (Colon Cancer)Reduction in cell viability

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve its interaction with various biomolecules:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes crucial for DNA synthesis and cellular proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of p53 expression pathways .

Research Findings

Recent studies have reported promising results regarding the efficacy of methyl 1,3,4-oxadiazole derivatives:

  • Cytotoxicity Studies : Compounds were tested at varying concentrations (6.25 µM to 200 µM), revealing a dose-dependent response in reducing cell viability in cancer cell lines .
  • Structure-Activity Relationship (SAR) : The structural modifications on the oxadiazole ring significantly affect the biological activity. For instance, compounds with specific substituents exhibited enhanced potency against cancer cells while maintaining low toxicity towards normal cells .

Q & A

What are the common synthetic routes for Methyl 1,3,4-oxadiazole-2-carboxylate?

Level: Basic
Answer: The synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide precursors. For example, oxidative cyclization using reagents like concentrated H₂SO₄ or POCl₃ under reflux conditions is widely employed. Intermediate steps may include esterification of carboxylic acid derivatives with methanol to introduce the methyl ester group . Alternative methods involve microwave-assisted synthesis to reduce reaction time and improve yield. Key intermediates (e.g., potassium salts of oxadiazole carboxylates) are often isolated for characterization .

How can reaction conditions be optimized to enhance yield and purity?

Level: Advanced
Answer: Optimization requires systematic variation of parameters:

  • Temperature: Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysts: Lewis acids like FeCl₃ or ZnCl₂ enhance electrophilic cyclization efficiency.
  • Microwave irradiation: Reduces reaction time from hours to minutes (e.g., 30 min at 150 W) .
    Validate purity via HPLC or LC-MS, and monitor intermediates using FT-IR for carbonyl (C=O) and ester (C-O) stretching bands (1,650–1,750 cm⁻¹ and 1,200–1,300 cm⁻¹, respectively) .

What analytical techniques are critical for structural elucidation?

Level: Basic
Answer:

  • X-ray crystallography: Resolves bond lengths and angles (e.g., C–O = 1.34 Å, N–N = 1.38 Å in oxadiazole rings) .
  • NMR spectroscopy: ¹H NMR shows methyl ester protons at δ 3.8–4.0 ppm; ¹³C NMR confirms carbonyl carbons at δ 160–170 ppm .
  • Mass spectrometry: ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 157.04 for the base compound) .

How does hydrogen bonding influence the crystal packing of this compound?

Level: Advanced
Answer: In crystalline states, N–H⋯N hydrogen bonds between adjacent oxadiazole rings form 3D networks, stabilizing the lattice. For example, N–H bond lengths of 1.85 Å and angles of 165° are observed, contributing to thermal stability up to 200°C . Such interactions are critical for predicting solubility and crystallinity in drug formulation.

What biological activities are associated with this compound derivatives?

Level: Basic
Answer: Derivatives exhibit:

  • Antimicrobial activity: MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anticancer potential: IC₅₀ = 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Antioxidant effects: DPPH radical scavenging with EC₅₀ ~ 20 µM .

How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

Level: Advanced
Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position increase antimicrobial potency by enhancing electrophilicity.
  • Methyl ester vs. ethyl ester: Methyl esters show higher metabolic stability in hepatic microsomal assays .
  • Heterocyclic fusion: Adding pyridine or triazole rings improves bioavailability (logP < 2.5) .

What safety protocols are essential during handling?

Level: Basic
Answer:

  • PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

How do pH and temperature affect its stability in solution?

Level: Advanced
Answer:

  • Acidic conditions (pH < 4): Ester hydrolysis occurs, forming 1,3,4-oxadiazole-2-carboxylic acid (t₁/₂ = 2–4 hrs at 25°C).
  • Alkaline conditions (pH > 9): Rapid degradation via nucleophilic attack on the oxadiazole ring.
  • Thermal stability: Decomposes above 150°C, releasing CO₂ and methylamine .

How is this compound utilized in prodrug design?

Level: Basic
Answer: The methyl ester acts as a prodrug moiety, hydrolyzed in vivo by esterases to release active carboxylic acid derivatives. This enhances membrane permeability (logP ~1.8) compared to ionic carboxylates .

What computational methods predict binding modes with biological targets?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina): Simulates interactions with enzyme active sites (e.g., dihydrofolate reductase, ΔG ~ -9.5 kcal/mol).
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models: Use descriptors like polar surface area (PSA < 90 Ų) to optimize bioavailability .

How to resolve contradictions in reported bioactivity data?

Level: Advanced
Answer: Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Compound purity: Validate via HPLC (>98% purity) to exclude confounding byproducts.
  • Cell line specificity: Test across multiple models (e.g., HepG2 vs. HEK293) .

What analytical methods ensure purity for pharmacological studies?

Level: Basic
Answer:

  • HPLC: Use C18 columns with acetonitrile/water gradients (retention time ~6.2 min).
  • TLC: Rf = 0.4 (silica gel, ethyl acetate/hexane 3:7).
  • Elemental analysis: Confirm C, H, N content within ±0.3% of theoretical values .

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